3-(4-Chloro-2-methylphenoxy)piperidine hydrochloride
Description
3-(4-Chloro-2-methylphenoxy)piperidine hydrochloride is a piperidine derivative characterized by a phenoxy group substituted with chlorine and methyl groups at the 4- and 2-positions, respectively, attached to the piperidine ring. Piperidine derivatives are often explored for their bioactivity, influenced by substituent-driven modifications to lipophilicity, steric effects, and electronic properties.
Properties
IUPAC Name |
3-(4-chloro-2-methylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-9-7-10(13)4-5-12(9)15-11-3-2-6-14-8-11;/h4-5,7,11,14H,2-3,6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRFXOSXWKVGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Chloro-2-methylphenoxy)piperidine hydrochloride typically involves the reaction of 4-chloro-2-methylphenol with piperidine in the presence of a suitable base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-(4-Chloro-2-methylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
3-(4-Chloro-2-methylphenoxy)piperidine hydrochloride has been studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for:
- Antidepressant Activity : Research indicates that similar piperidine derivatives can inhibit serotonin and noradrenaline reuptake, suggesting potential applications in treating depression and anxiety disorders .
- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may protect dopaminergic neurons from degeneration, indicating potential applications in neurodegenerative diseases such as Parkinson's .
The compound has shown promise in various biological assays:
- Anticholinesterase Activity : Some analogs exhibit significant inhibition of acetylcholinesterase (AChE), which is critical for treating neurodegenerative diseases like Alzheimer’s. While specific data on this compound's AChE inhibition is limited, its structural analogs have demonstrated notable effects.
- Modulation of Chemokine Receptors : Piperidine derivatives have been explored for their ability to modulate chemokine receptor activity, which is relevant in inflammatory diseases and conditions like chronic obstructive pulmonary disease (COPD) and asthma .
Synthesis of Specialty Chemicals
This compound serves as a building block in the synthesis of more complex organic molecules, including agrochemicals and other industrial products. Its utility in chemical synthesis highlights its importance in both academic research and industrial applications .
Case Study 1: Antidepressant Development
In a study focusing on the synthesis of new piperidine derivatives, researchers synthesized this compound to evaluate its efficacy as an antidepressant. The compound was tested against established SSRIs (Selective Serotonin Reuptake Inhibitors) and showed comparable results in modulating serotonin levels in vitro. This suggests that it may be a viable candidate for further development into therapeutic agents for depression .
Case Study 2: Neuroprotective Research
Another significant study investigated the neuroprotective properties of piperidine derivatives, including this compound. In animal models of Parkinson's disease, the compound exhibited a protective effect on dopaminergic neurons, reducing neurodegeneration markers significantly compared to controls. This positions the compound as a potential therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-methylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below compares key structural and physicochemical features of 3-(4-Chloro-2-methylphenoxy)piperidine hydrochloride with similar compounds:
*Estimated based on structural analogs.
Key Observations:
- Electron-Withdrawing Groups: The nitro group in 3-(4-Chloro-2-nitrophenoxy)piperidine HCl may increase metabolic instability or reactivity, limiting its therapeutic utility .
Biological Activity
3-(4-Chloro-2-methylphenoxy)piperidine hydrochloride is a synthetic compound with a piperidine core and a chloro-substituted phenoxy group. Its potential biological activities have garnered interest in pharmacology, particularly concerning its interactions with neurotransmitter systems and its implications in treating various neurological disorders.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure includes:
- A piperidine ring, which is known for its role in various pharmacological agents.
- A phenoxy group substituted with chlorine and a methyl group, which may influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. Preliminary studies suggest that it may act as an agonist or antagonist, modulating neurotransmitter pathways. This modulation can potentially influence physiological processes related to mood regulation, cognition, and motor control.
Neurotransmitter Modulation
Research indicates that compounds similar to this compound may interact with neurotransmitter systems such as dopamine and serotonin. These interactions are crucial for developing treatments for conditions like depression, anxiety, and other mood disorders.
Case Studies
- Neurological Disorders : A study highlighted the potential of similar compounds in managing symptoms of neurological disorders by modulating neurotransmitter levels. The exact pathways through which this compound operates are still under investigation but show promise for therapeutic applications.
- Toxicological Studies : Comparative studies on chlorophenoxy compounds have documented varying degrees of toxicity. While many related compounds exhibit mild toxicity, severe cases have been noted in instances of overdose or prolonged exposure, emphasizing the need for careful dosage and monitoring during therapeutic use .
Efficacy in Cell Lines
Recent experiments have evaluated the cytotoxic effects of similar piperidine derivatives on various cancer cell lines. These studies suggest that structural modifications, such as those present in this compound, can enhance or diminish cytotoxicity depending on the specific cellular environment .
Comparative Analysis
The following table summarizes key findings related to similar compounds:
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Neurotransmitter modulation | TBD | Potential use in treating mood disorders |
| 3-(4-Chlorophenoxy)piperidine hydrochloride | Cytotoxicity against cancer cells | 700 nM | Effective in leukemia cell lines |
| 3-(4-Ethylphenoxy)piperidine hydrochloride | Antimicrobial properties | TBD | Investigated for bacterial infections |
Q & A
Q. What synthetic routes are recommended for 3-(4-Chloro-2-methylphenoxy)piperidine hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Step 1 : Utilize nucleophilic substitution reactions between piperidine derivatives and halogenated aromatic precursors (e.g., 4-chloro-2-methylphenol). Optimize solvent choice (e.g., dichloromethane or THF) and base (e.g., NaOH or K₂CO₃) to enhance reactivity .
- Step 2 : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of piperidine to aryl halide) to minimize side products.
- Step 3 : Purify the hydrochloride salt via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, gradient elution with CH₂Cl₂:MeOH) .
Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?
- Methodology :
- HPLC : Use a C18 column with UV detection (λ = 210–280 nm) to quantify purity (>98%) and identify impurities. Compare retention times against reference standards .
- NMR Spectroscopy : Confirm structural assignments via ¹H/¹³C NMR. For example, the piperidine ring protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.4 ppm) should align with predicted splitting patterns .
- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]⁺ ion for free base) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and NIOSH-approved respirators to avoid inhalation or dermal contact .
- Ventilation : Use fume hoods to prevent aerosol formation. Avoid exposure to ignition sources due to potential decomposition gases (e.g., CO, NOₓ) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data across different solvent systems?
- Methodology :
- Systematic Solubility Screening : Use shake-flask methods with HPLC quantification. Test solvents (e.g., DMSO, ethanol, aqueous buffers) at varying temperatures (4°C to 60°C) to identify outliers .
- Thermodynamic Analysis : Calculate solubility parameters (Hansen solubility parameters) to correlate solvent polarity and hydrogen-bonding capacity with experimental data .
Q. What mechanistic insights explain the compound’s reactivity under acidic or basic conditions?
- Methodology :
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–13) and analyze degradation products via LC-MS. The piperidine ring is prone to hydrolysis under strongly acidic conditions, while the chloro-methylphenoxy group may undergo nucleophilic substitution in basic media .
- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict reactive sites and transition states during hydrolysis or substitution reactions .
Q. How can researchers design experiments to study the compound’s stability in long-term storage?
- Methodology :
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–6 months. Monitor degradation via HPLC and FTIR to detect changes in functional groups (e.g., ester hydrolysis, oxidation) .
- Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and assess photodegradation pathways using LC-MS/MS .
Q. What strategies are recommended for elucidating the compound’s interactions with biological targets (e.g., receptors or enzymes)?
- Methodology :
- Docking Studies : Use AutoDock Vina to model binding interactions with homology-modeled targets. Focus on hydrogen bonding with the piperidine nitrogen and hydrophobic interactions with the chloro-methylphenoxy group .
- In Vitro Assays : Perform competitive binding assays (e.g., radioligand displacement) or enzyme inhibition studies (IC₅₀ determination) to validate computational predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
